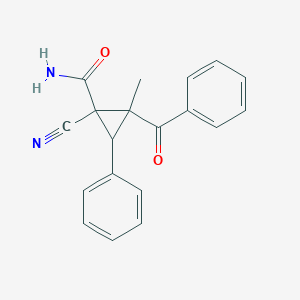
1-Cyano-2-methyl-3-phenyl-2-(phenylcarbonyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a cyano group, a methyl group, and a phenyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable cyclopropane derivative in the presence of a base to form the benzoyl-substituted cyclopropane. This intermediate is then reacted with a cyano group donor, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEACETAMIDE
- 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEETHANAMIDE
- 2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANEPROPIONAMIDE
Uniqueness
2-BENZOYL-1-CYANO-2-METHYL-3-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups and its cyclopropane ring structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-benzoyl-1-cyano-2-methyl-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c1-18(16(22)14-10-6-3-7-11-14)15(13-8-4-2-5-9-13)19(18,12-20)17(21)23/h2-11,15H,1H3,(H2,21,23) |
InChI Key |
AULLVELPQDRFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#N)C(=O)N)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1,3-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057439.png)
![5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B11057440.png)
![4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11057460.png)

![3-(2,6-dichlorobenzyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057464.png)
![[5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol](/img/structure/B11057468.png)
![3-(2,4-dimethoxyphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057472.png)
![(2Z)-2-{(1S,2S,5R)-2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11057482.png)
![N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B11057498.png)
![4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11057503.png)
![Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11057505.png)
![8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11057509.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057515.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11057522.png)
